2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
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Overview
Description
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl and fluorophenyl precursors, which are then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to introduce the triazolyl group. The stereochemistry (2R,3S) is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal and antibacterial drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Research is ongoing to explore its interactions with biological systems and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets. The triazolyl group is known to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-bromophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- **2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds that may only have one type of halogenated phenyl group.
Properties
CAS No. |
107680-17-1 |
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Molecular Formula |
C18H17ClFN3O2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17ClFN3O2/c1-17(24,13-6-8-14(20)9-7-13)18(25,10-23-12-21-11-22-23)15-4-2-3-5-16(15)19/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChI Key |
ABSJHJJNVMBAHU-ROUUACIJSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O |
Origin of Product |
United States |
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